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molecular formula C16H16O3 B8358481 Methyl 4-(4-methoxyphenyl)-3-methylbenzoate

Methyl 4-(4-methoxyphenyl)-3-methylbenzoate

Cat. No. B8358481
M. Wt: 256.30 g/mol
InChI Key: VDDVHFZDVFAYJW-UHFFFAOYSA-N
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Patent
US07935727B2

Procedure details

Methyl 4′-methoxy-2-methylbiphenyl-4-carboxylate (1.2 g, 4.68 mmol), methanol (20 mL), ethyl acetate (5 mL), iodine (1.19 g, 4.68 mmol), and silver sulfate (1.46 g, 4.68 mmol) were stirred at room temperature for 2 hours to complete the reaction. Volatiles were removed under reduced pressure to afford a yellow solid. The resulting solid was treated with brine followed by ethyl acetate extractions. The combined extracts were dried over Na2SO4 followed by filtration and concentration to afford a purple oil. The resulting oil was purified on SiO2 (Biotage HorizonFlash system, 40+M cartridge) to afford a white powder as the desired methyl 3′-iodo-4′-methoxy-2-methylbiphenyl-4-carboxylate. LCMS calc.=382.01; found=383.15 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][C:10]=2[CH3:19])=[CH:5][CH:4]=1.CO.C(OCC)(=O)C.[I:28]I>[Cl-].[Na+].O.S([O-])([O-])(=O)=O.[Ag+2]>[I:28][C:8]1[CH:7]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][C:10]=2[CH3:19])[CH:5]=[CH:4][C:3]=1[O:2][CH3:1] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)OC)C
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.19 g
Type
reactant
Smiles
II
Name
Quantity
1.46 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
EXTRACTION
Type
EXTRACTION
Details
followed by ethyl acetate extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration
CUSTOM
Type
CUSTOM
Details
to afford a purple oil
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified on SiO2 (Biotage HorizonFlash system, 40+M cartridge)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1OC)C1=C(C=C(C=C1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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